

An In-depth Technical Guide to 2-Isopropylcyclopentanone (CAS: 14845-55-7)

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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

Cat. No.: B083243

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Isopropylcyclopentanone** (CAS: 14845-55-7), a key chemical intermediate in the synthesis of agrochemicals. This document collates available data on its chemical and physical properties, safety and handling, synthesis methodologies, and its significant application in the production of fungicides. Particular emphasis is placed on providing structured data and outlining experimental workflows for its synthesis and subsequent utilization.





Chemical and Physical Properties

2-Isopropylcyclopentanone is a cyclic ketone with an isopropyl group at the alpha position. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	14845-55-7	
Molecular Formula	C ₈ H ₁₄ O	[1]
Molecular Weight	126.20 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	175-176 °C	[2]
Density	0.9105 g/cm ³	
Refractive Index	1.4438 (at 20°C)	
Solubility	Hardly soluble in water	[2]
InChI Key	RKZBBVUTJFJAJR- UHFFFAOYSA-N	
SMILES	CC(C)C1CCCC1=O	

Safety and Handling

2-Isopropylcyclopentanone is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Classification	GHS Pictogram	Hazard Statement	Precautionary Statement
Acute Toxicity, Oral (Category 3)		H301: Toxic if swallowed	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/Irritation (Category 2)		H315: Causes skin irritation	
Serious Eye Damage/Eye Irritation (Category 2A)		H319: Causes serious eye irritation	
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation		H335: May cause respiratory irritation	

Data sourced from PubChem and other chemical suppliers.

Synthesis of 2-Isopropylcyclopentanone

Several synthetic routes to **2-Isopropylcyclopentanone** have been reported. The following sections detail the methodologies for two common approaches.

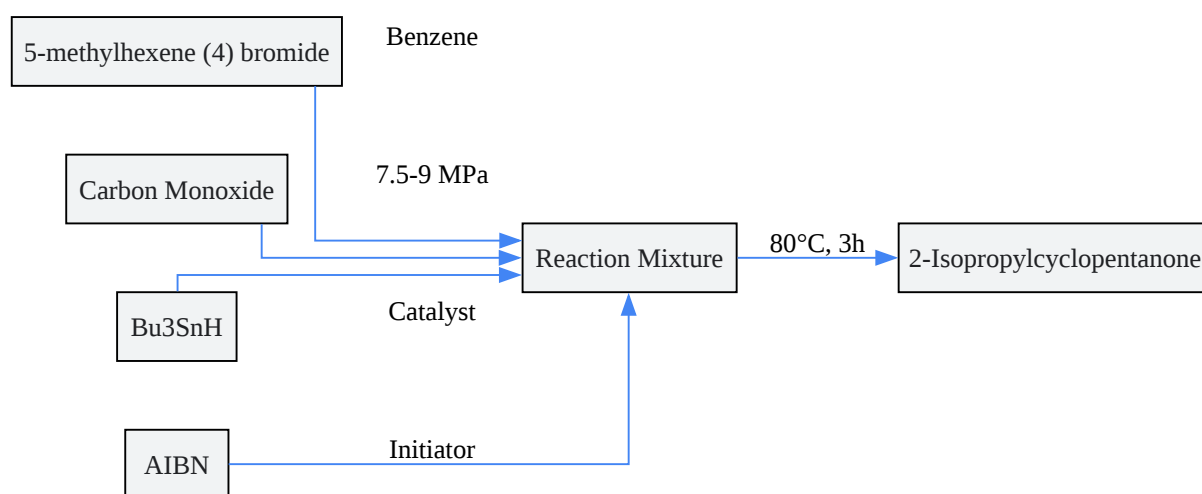
Synthesis via Carbonylation of 5-methylhexene (4) bromide

This method involves the catalyzed carbonylation of an unsaturated bromide.

Experimental Protocol:

- In a high-pressure reactor, dissolve 5-methylhexene (4) bromide in benzene.

- Add tributyltin hydride (Bu_3SnH) as a catalyst and azobisisobutyronitrile (AIBN) as a radical initiator.
- Pressurize the reactor with carbon monoxide to 7.5-9 MPa.
- Heat the reaction mixture to 80°C and maintain for 3 hours with vigorous stirring.
- After cooling and depressurization, the product, **2-Isopropylcyclopentanone**, is isolated and purified.^{[2][3]}



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Synthesis of **2-Isopropylcyclopentanone** via Carbonylation.

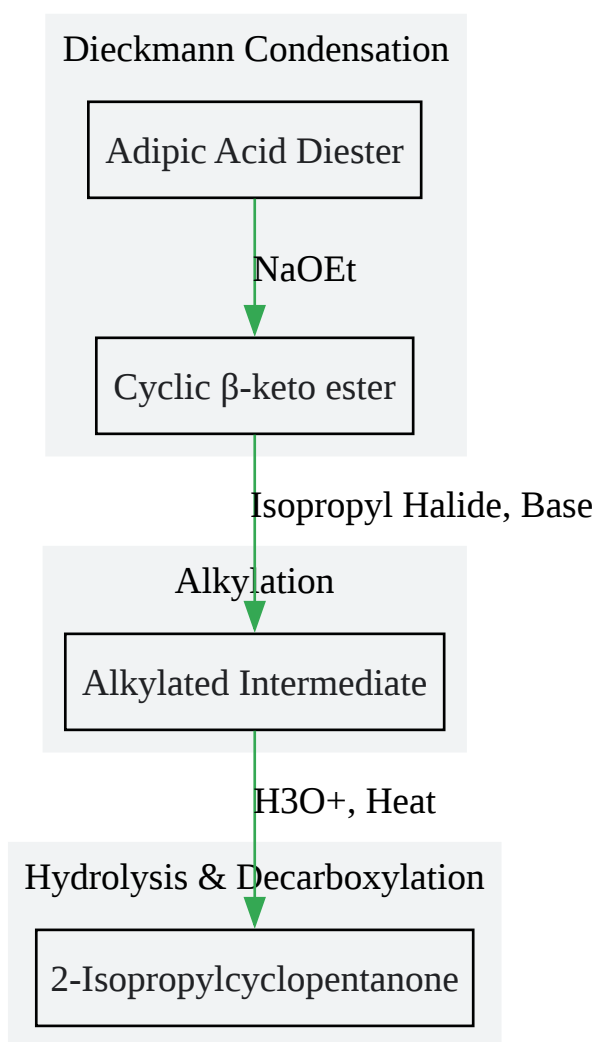
Synthesis via Dieckmann Condensation

A classical approach for the formation of cyclopentanone rings is the intramolecular cyclization of a diester, known as the Dieckmann condensation.^{[4][5]}

Experimental Protocol:

- A suitable adipic acid diester is used as the starting material.

- The diester is treated with a strong base, such as sodium ethoxide, in an appropriate solvent (e.g., ethanol) to induce intramolecular condensation, forming a cyclic β -keto ester.[6]
- The resulting cyclopentanone-2-carboxylic ester is then alkylated at the α -position with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
- Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield **2-Isopropylcyclopentanone**.



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General Workflow for Dieckmann Condensation Synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Isopropylcyclopentanone**. While experimentally obtained spectra are not readily available in public databases, predicted data provides valuable reference points.

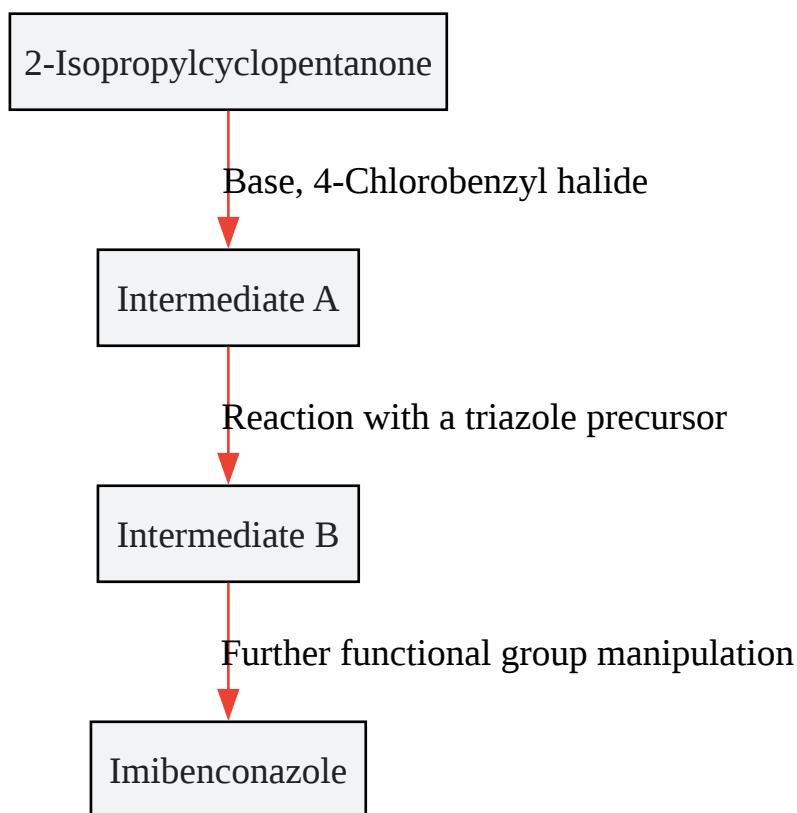
Spectroscopic Data	Predicted Values
^1H NMR	The isopropyl group would show a characteristic doublet for the methyl protons and a multiplet for the methine proton. The cyclopentanone ring protons would appear as multiplets in the aliphatic region.
^{13}C NMR	Carbonyl (C=O): ~215-225 ppm; CH (on ring): ~45-55 ppm; CH (isopropyl): ~30-40 ppm; CH ₂ (ring): ~20-35 ppm; CH ₃ (isopropyl): ~15-25 ppm.
IR Spectroscopy	A strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1700-1750 cm ⁻¹ .
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 126. Prominent fragment ions are expected from the loss of the isopropyl group (m/z = 83) and other characteristic cleavages.

Application in Fungicide Synthesis

The primary application of **2-Isopropylcyclopentanone** is as a key intermediate in the synthesis of the fungicide imibenconazole (also known as inocconazole).^{[2][3]} Imibenconazole is a triazole fungicide used to control a range of fungal diseases in agriculture.

Proposed Synthetic Pathway to Imibenconazole

The synthesis of imibenconazole from **2-Isopropylcyclopentanone** involves a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles and related syntheses.



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Proposed Synthetic Pathway to Imibenconazole.

Note: This is a generalized pathway. The actual industrial synthesis may involve different reagents and conditions.

Biological Activity

Currently, there is limited publicly available information on the direct biological activity or signaling pathway involvement of **2-Isopropylcyclopentanone** itself. Its biological significance is primarily derived from its role as a precursor to biologically active molecules like imibenconazole. Research on other substituted cyclopentanone and cyclopentenone derivatives has shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, suggesting the potential for further investigation into the bioactivity of **2-Isopropylcyclopentanone** and its analogues.^{[7][8][9][10][11]}

Conclusion

2-Isopropylcyclopentanone is a valuable chemical intermediate with a well-established role in the agrochemical industry. This guide has summarized its key properties, safety information, and synthetic methodologies. While detailed experimental protocols and comprehensive spectroscopic data are not widely published, the information presented here provides a solid foundation for researchers and professionals working with this compound. Further research into its potential biological activities could open up new applications in drug development and other fields.

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